molecular formula C12H11BrS B1521975 3-Bromo-2,4-dimethyl-5-phenylthiophene CAS No. 362513-28-8

3-Bromo-2,4-dimethyl-5-phenylthiophene

Cat. No. B1521975
CAS RN: 362513-28-8
M. Wt: 267.19 g/mol
InChI Key: VJMJMLJTIYJVQY-UHFFFAOYSA-N
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Description

“3-Bromo-2,4-dimethyl-5-phenylthiophene” is a chemical compound with the molecular formula C12H11BrS and a molecular weight of 267.18 . It is a solid substance that can range in color from white to orange to green .


Synthesis Analysis

The synthesis of “3-Bromo-2,4-dimethyl-5-phenylthiophene” can be achieved from Iodobenzene and Boronic acid, B- (4-bromo-3,5-dimethyl-2-thienyl)- .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2,4-dimethyl-5-phenylthiophene” consists of a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, substituted with bromo, dimethyl, and phenyl groups .


Physical And Chemical Properties Analysis

“3-Bromo-2,4-dimethyl-5-phenylthiophene” has a melting point of 32 °C and a predicted boiling point of 294.7±35.0 °C . Its density is predicted to be 1.384±0.06 g/cm3 . It is recommended to be stored under inert gas at a temperature between 0-10°C .

Scientific Research Applications

Organic Synthesis

3-Bromo-2,4-dimethyl-5-phenylthiophene: is a versatile building block in organic synthesis. Its bromine atom and phenyl group contribute to its unique reactivity, allowing it to participate in various coupling reactions . It’s particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.

Pharmaceutical Research

In pharmaceutical research, this compound’s structure is valuable for constructing molecular frameworks common in drug molecules. Its reactivity with different organic substrates can lead to the discovery of novel therapeutic agents . Researchers utilize it to synthesize compounds with potential biological activities.

Materials Science

The thiophene ring in 3-Bromo-2,4-dimethyl-5-phenylthiophene is a critical component in the development of conductive polymers. These materials are essential for creating organic semiconductors, which have applications in solar cells and electronic devices .

Chemical Engineering

In chemical engineering, this compound can be used to develop new catalytic systems or improve existing ones. Its stability under various conditions makes it suitable for use in high-temperature or high-pressure industrial processes .

Environmental Science

While not directly used in environmental science, the derivatives of 3-Bromo-2,4-dimethyl-5-phenylthiophene could be studied for their environmental impact, particularly in terms of biodegradability and toxicity . This is crucial for assessing the ecological footprint of new materials.

Analytical Chemistry

Analytical chemists may employ 3-Bromo-2,4-dimethyl-5-phenylthiophene as a standard or reference compound in chromatography and spectroscopy. Its distinct chemical signature helps in the identification and quantification of complex mixtures .

Agricultural Chemistry

In the context of agricultural chemistry, this compound’s derivatives could be explored for their potential as novel pesticides or herbicides. The thiophene moiety is known to impart bioactive properties, which can be harnessed to protect crops .

Biochemistry

Finally, in biochemistry, researchers might investigate the interaction of 3-Bromo-2,4-dimethyl-5-phenylthiophene with biological macromolecules. This can provide insights into the molecular basis of diseases and help in the design of biomolecule-targeting drugs .

properties

IUPAC Name

3-bromo-2,4-dimethyl-5-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrS/c1-8-11(13)9(2)14-12(8)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMJMLJTIYJVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Br)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659746
Record name 3-Bromo-2,4-dimethyl-5-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

362513-28-8
Record name 3-Bromo-2,4-dimethyl-5-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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